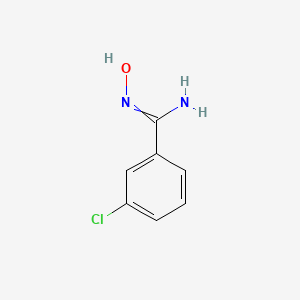

3-chloro-N-hydroxybenzene-1-carboximidamide

Description

Contextualization of the Amidoxime (B1450833) Functional Group in Organic Chemistry

The defining feature of N-hydroxybenzene-1-carboximidamides is the amidoxime functional group, which consists of an amino and a hydroxymino group attached to the same carbon atom. nih.gov This arrangement imparts a rich chemical reactivity to the molecule. Amidoximes are essentially oximes of amides and are typically synthesized through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873. nih.gov

The amidoxime group is of significant interest in several areas of chemistry, including organic, medicinal, coordination, and materials chemistry. researchgate.net Its ability to coordinate with metal ions has led to applications in areas such as the extraction of trace metals from aqueous solutions. wikipedia.orgacs.org For instance, polyacrylamidoxime has been utilized to capture uranium from seawater. wikipedia.org

Significance of Substituted Benzamidoximes in Chemical Synthesis and Interdisciplinary Research

Substituted benzamidoximes, such as 3-chloro-N-hydroxybenzene-1-carboximidamide, are pivotal intermediates in the synthesis of a variety of heterocyclic compounds. nih.gov Of particular note is their role in the preparation of 1,2,4-oxadiazole (B8745197) derivatives, which are recognized for their pharmaceutical importance, including potential anti-HIV and anti-microbial activities. nih.gov The versatility of the amidoxime functional group allows for its conversion into other functionalities, further expanding its synthetic utility.

In medicinal chemistry, the amidoxime moiety is often employed as a bioisostere of a carboxylic acid. nih.gov This substitution can lead to compounds with improved pharmacological profiles. Indeed, several compounds containing the amidoxime group have been investigated for a range of biological activities. nih.gov

The Compound in Focus: this compound

The specific compound, (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide, has been synthesized and its crystal structure elucidated. nih.gov Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | Colorless crystals |

Data sourced from Sreenivasa et al., 2012. nih.gov

Synthesis and Structure

The synthesis of this compound is achieved through the reaction of 3-chlorobenzonitrile (B1581422) with hydroxylamine hydrochloride in the presence of triethylamine (B128534) in an ethanol (B145695) solvent. nih.gov The reaction mixture is stirred at room temperature for 12 hours. nih.gov

Crystallographic analysis reveals that the compound crystallizes in the triclinic space group P-1. nih.gov The molecule adopts an E configuration across the C=N double bond, with the hydroxyl group and the benzene (B151609) ring positioned on opposite sides. nih.gov In the crystalline state, molecules are interconnected through O—H···N and N—H···O hydrogen bonds, forming chains. nih.gov

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0018 (17) |

| b (Å) | 10.984 (4) |

| c (Å) | 14.407 (6) |

| α (°) | 74.000 (12) |

| β (°) | 89.952 (12) |

| γ (°) | 89.877 (11) |

| Volume (ų) | 760.9 (5) |

Data sourced from Sreenivasa et al., 2012. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAJMVHDMUWQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319746-47-8 | |

| Record name | [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Preparative Strategies

Traditional and Modern Approaches to N-Hydroxybenzene-1-carboximidamide Synthesis

The formation of the N-hydroxy-carboximidamide functional group can be achieved through several primary pathways, each with distinct advantages and mechanistic underpinnings.

The most prevalent and direct method for the synthesis of N-hydroxy-carboximidamides is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This approach is widely used for its reliability and high yields. nih.gov For the synthesis of (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide, the reaction involves treating 3-chlorobenzonitrile (B1581422) with hydroxylamine hydrochloride in the presence of a base. nih.gov

The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a base like triethylamine (B128534) to liberate free hydroxylamine from its hydrochloride salt. The reaction mixture is stirred at room temperature for an extended period to ensure completion. nih.gov The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the nitrile group, followed by proton transfer to yield the final amidoxime (B1450833) product.

Table 1: Synthesis of (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide via Nitrile Addition

| Reactant 1 | Reactant 2 | Base | Solvent | Time (hrs) | Temperature |

|---|

This interactive table summarizes the reaction conditions for the synthesis of the target compound as reported in the literature. nih.gov

An alternative, though less common, synthetic route to N-hydroxy-carboximidamides is the N-oxidation of the corresponding unsubstituted amidine (carboximidamide). This pathway is conceptually analogous to the oxidation of secondary amines to form nitrones. While specific chemical oxidation protocols for 3-chloro-benzene-1-carboximidamide are not extensively detailed in the literature, the feasibility of this transformation is supported by metabolic studies. The enzymatic N-oxidation of N-unsubstituted benzamidines to their corresponding amidoximes (N-hydroxy-carboximidamides) has been observed in vitro using rabbit liver homogenates. nih.gov This biotransformation is dependent on microsomal NADPH and oxygen, suggesting the involvement of mono-oxygenase enzymes. nih.gov

Chemical oxidation of related N-hydroxyguanidine compounds has also been studied, indicating that various oxidizing agents can react with the N-hydroxy functionality. nih.gov A plausible chemical synthesis would involve the treatment of 3-chloro-benzene-1-carboximidamide with a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA), which is known to effect N-oxidations. The mechanism would involve the attack of the amidine's imine nitrogen on the oxidant, leading to the formation of the N-hydroxy group.

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency in building molecular complexity in a single step. nih.gov While a direct MCR for unsubstituted N-hydroxy-carboximidamides is not prominently documented, related catalyst-mediated and one-pot strategies have been developed for N-substituted amidoximes and N-sulfonyl amidines. rsc.orgresearchgate.net

For instance, a direct one-pot approach for synthesizing N-substituted amidoximes from secondary amides has been developed. This method utilizes a Ph3P–I2-mediated dehydrative condensation under mild conditions. rsc.org Another advanced approach involves the mechanochemical reaction between iminoiodinanes and secondary amines to afford N-sulfonyl amidines, demonstrating a metal- and base-free synthesis with minimal solvent. researchgate.net These catalyst- and reagent-mediated strategies highlight the ongoing development of more efficient and streamlined processes for the synthesis of the broader amidine and amidoxime class, which could potentially be adapted for the target compound.

Regioselective and Stereoselective Synthesis of N-Hydroxybenzene-1-carboximidamide Derivatives

Control over regiochemistry and stereochemistry is fundamental in modern organic synthesis. In the context of 3-chloro-N-hydroxybenzene-1-carboximidamide and its derivatives, these aspects are crucial for defining the compound's final structure and properties.

Regioselectivity: The synthesis of specifically substituted derivatives relies on regioselective reactions. For this compound, the regiochemistry is predetermined by the starting material, 3-chlorobenzonitrile. The synthesis of other derivatives would similarly rely on the availability of appropriately substituted benzonitriles. Further functionalization of the benzene (B151609) ring would be governed by the directing effects of the existing chloro and N-hydroxy-carboximidamide groups, requiring careful selection of reaction conditions to achieve the desired regiochemical outcome. For example, methods for the regioselective synthesis of 1,4-disubstituted imidazoles have been developed, showcasing protocols that provide complete regioselectivity, which is a key challenge in heterocyclic chemistry. nih.gov

Stereoselectivity: Amidoximes can exist as (E) and (Z) geometric isomers with respect to the C=N double bond. The synthesis of this compound via the hydroxylamine addition to 3-chlorobenzonitrile has been reported to yield the (E)-isomer. nih.gov Theoretical calculations on benzamidoxime (B57231) suggest that the (Z)-amidoxime is the most energetically favorable isomer, though the (E)-amidoxime is only slightly higher in energy. nih.gov The preference for a specific isomer during synthesis can be influenced by reaction conditions, steric hindrance, and intramolecular hydrogen bonding. In many cases, chemical methods for oxime synthesis yield a mixture of isomers. researchgate.net However, stereoselective methods, such as treating an isomeric mixture with an anhydrous acid to precipitate the more stable E-isomer complex, have been developed for related oximes. google.com

Green Chemistry Approaches in Amidoxime Synthesis

In line with the principles of sustainable chemistry, green approaches to amidoxime synthesis are being actively explored to minimize environmental impact. These methods focus on reducing the use of hazardous solvents, improving energy efficiency, and simplifying workup procedures.

A significant advancement is the use of water as a green solvent for the reaction between nitriles and hydroxylamine. rsc.org This approach often eliminates the need for an added base when an aqueous solution of hydroxylamine is used. researchgate.net Furthermore, solvent-free synthesis has emerged as a powerful green alternative. The synthesis of amidoximes from nitriles and hydroxylamine can be effectively carried out under solvent-free conditions using ultrasonic irradiation. nih.govresearchgate.net This method not only aligns with green chemistry principles but also offers advantages such as shorter reaction times and high yields. nih.gov Mechanochemical approaches, such as ball milling, also represent a frontier in green synthesis, enabling solvent-free amidation reactions with high efficiency and minimal waste.

Table 2: Comparison of Synthetic Approaches for Amidoximes

| Method | Solvent | Conditions | Key Advantage |

|---|---|---|---|

| Traditional Nitrile Addition | Ethanol | Room Temp, 12h | Reliable, high yield |

| Aqueous Synthesis | Water | Varies | Eliminates organic solvents |

| Ultrasonic Synthesis | Solvent-free | Ultrasonic irradiation | Short reaction time, high yield |

| Mechanochemical Synthesis | Solvent-free | Ball milling | Eliminates solvents, energy efficient |

This interactive table compares traditional and green synthetic methods for amidoxime preparation.

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of 3-chloro-N-hydroxybenzene-1-carboximidamide

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been employed to unambiguously elucidate the molecular structure and solid-state packing of this compound, revealing intricate details about its conformation, intermolecular interactions, and crystal lattice. Analysis shows that the compound crystallizes with two independent molecules co-located in the asymmetric unit of the crystal lattice. nih.gov

The X-ray diffraction data confirms that in its crystalline form, this compound exists in a specific and stable conformation. The molecule adopts an E configuration with respect to the C=N double bond. nih.gov This stereochemical arrangement places the hydroxyl (-OH) group and the 3-chlorophenyl ring on opposite sides of the imine double bond. This configuration is a dominant feature of the molecular structure in the solid state. nih.gov

Furthermore, the hydrogen atom of the N-hydroxy group is oriented away from the amino (-NH2) group, which minimizes steric hindrance and influences the pattern of intermolecular hydrogen bonding. nih.gov The structure determined from the crystal data confirms the presence of the N'-hydroxy-carboximidamide tautomer, with a distinct C=N double bond and N-O single bond, as opposed to other potential tautomeric forms. nih.gov

The solid-state architecture of this compound is dominated by a robust network of intermolecular hydrogen bonds. The two independent molecules in the asymmetric unit (A and B) engage in self-assembly through these interactions. Specifically, molecules are linked by conventional O—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Interactive Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₇ClN₂O |

| Molecular Weight (Mr) | 170.60 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.0018 (17) |

| b (Å) | 10.984 (4) |

| c (Å) | 14.407 (6) |

| α (°) | 74.000 (12) |

| β (°) | 89.952 (12) |

| γ (°) | 89.877 (11) |

| Volume (V) (ų) | 760.9 (5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.489 |

| R-factor [F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.109 |

| Goodness-of-fit (S) | 1.05 |

Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray diffraction provides unparalleled detail on the solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in various phases and for providing complementary information about functional groups and dynamic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of atoms and the chemical environment of the nuclei.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the aromatic ring, with their splitting patterns and chemical shifts being indicative of the 1,3-disubstitution pattern. Separate resonances would also be expected for the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), could be used to confirm the E stereochemistry about the C=N bond in solution by probing for spatial proximity between specific protons. Furthermore, NMR is highly sensitive to tautomeric equilibria. By analyzing the spectra under different solvent conditions or temperatures, it is possible to investigate whether the compound exists solely as the N'-hydroxy tautomer in solution or if other forms are present in equilibrium.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band typical for the hydroxyl group, likely involved in hydrogen bonding.

N-H stretching: One or more sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C=N stretching: A distinct band for the imine double bond, confirming the core functional group.

Aromatic C-H and C=C stretching: A series of absorptions characteristic of the substituted benzene (B151609) ring.

C-Cl stretching: A vibration at lower frequencies, confirming the presence of the chloro-substituent.

Raman spectroscopy would provide complementary data, often being particularly sensitive to the vibrations of the C=N double bond and the aromatic ring skeleton. Together, these techniques allow for a thorough confirmation of the functional groups predicted by the molecular structure and can offer insights into conformational aspects through shifts in vibrational frequencies that are sensitive to the local molecular environment. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

The molecular formula of this compound is C₇H₇ClN₂O. nih.gov This formula can be validated using high-resolution mass spectrometry (HRMS), which is capable of measuring the m/z value of an ion with very high accuracy. The exact mass of the [M+H]⁺ ion (the protonated molecule) would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would confirm the elemental composition.

While specific experimental data is unavailable, a hypothetical fragmentation pattern for this compound can be postulated based on the known fragmentation behaviors of similar compounds, such as substituted benzamides and amidoximes. The fragmentation would likely be initiated by ionization, for example, through electron ionization (EI) or electrospray ionization (ESI).

Hypothetical Fragmentation Pathways:

Upon ionization, the molecular ion [C₇H₇ClN₂O]⁺˙ would be formed. Key fragmentation pathways could include:

Loss of functional groups: Cleavage of the N-OH bond could lead to the loss of a hydroxyl radical (•OH), while cleavage of the C-N or C-C bonds could result in the loss of small neutral molecules like H₂O, NH₃, or HCN.

Ring fragmentation: The aromatic ring could undergo fragmentation, leading to characteristic ions.

Rearrangement reactions: Intramolecular rearrangements could occur, leading to the formation of stable fragment ions.

Without experimental data, it is not possible to construct a data table of observed fragments and their relative intensities. Research providing the mass spectrum of this compound is required for a detailed analysis of its fragmentation pattern.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and geometric parameters of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For 3-chloro-N-hydroxybenzene-1-carboximidamide, such calculations would aim to predict bond lengths, bond angles, and dihedral angles, which could then be validated against experimental data.

Experimental X-ray diffraction analysis of (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide has provided precise data on its molecular geometry. nih.gov The compound crystallizes with two independent molecules in the asymmetric unit, both adopting an E configuration across the C=N double bond. nih.gov In this conformation, the hydroxyl (-OH) group and the 3-chlorophenyl group are positioned on opposite sides of the double bond. nih.gov This experimentally determined structure serves as a crucial benchmark for theoretical models. DFT calculations, for instance, would seek to confirm that this E configuration is indeed the global energy minimum.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0018 (17) |

| b (Å) | 10.984 (4) |

| c (Å) | 14.407 (6) |

| α (°) | 74.000 (12) |

| β (°) | 89.952 (12) |

| γ (°) | 89.877 (11) |

| Volume (ų) | 760.9 (5) |

| Z | 4 |

The N-hydroxycarboximidamide functional group (amidoxime) present in the molecule allows for the possibility of tautomerism. Specifically, it can exist in an equilibrium between the oxime form (C(=NOH)NH₂) and the nitroso-amine form (C(NH-NO)NH₂). Quantum chemical calculations are the ideal tool to investigate this equilibrium.

A computational study would involve optimizing the geometry of each potential tautomer and calculating their respective Gibbs free energies in the gas phase and in various solvents. The energy differences between the tautomers would allow for the prediction of their relative populations at equilibrium under different conditions. Such studies have been performed on other heterocyclic systems to understand how substituents and solvent effects shift the tautomeric equilibrium. beilstein-journals.orgscispace.comresearchgate.net For this compound, these calculations would clarify which tautomeric form is predominant, a critical factor for understanding its reactivity and biological interactions. However, specific computational studies determining the tautomeric equilibrium for this compound have not been reported.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would include the bond between the phenyl ring and the carboximidamide group, as well as the C-N and N-O single bonds.

Frontier Molecular Orbital (FMO) theory is a model used to predict and explain chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.govresearchgate.net The energy and shape of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.

A quantum chemical calculation for this compound would determine the energies of its HOMO and LUMO.

HOMO Energy : Indicates the ability to donate electrons (nucleophilicity).

LUMO Energy : Indicates the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity. nanobioletters.com

Furthermore, mapping the distribution of the HOMO and LUMO across the molecule would identify the most likely sites for electrophilic and nucleophilic attack, respectively. While this is a standard computational output, specific HOMO-LUMO energy values and orbital maps for this compound are not available in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would model the behavior of this compound in a solvated environment (e.g., water), providing insights into its flexibility, conformational dynamics, and interactions with solvent molecules.

When studying ligand-target interactions, MD simulations are particularly powerful. After an initial docking pose is predicted (see section 4.4), an MD simulation of the ligand-protein complex can be run. This simulation assesses the stability of the binding pose, reveals how the ligand and protein adjust to each other, and can be used to calculate binding free energies more accurately by accounting for entropy and solvent effects. Such simulations could reveal key dynamic interactions, like the formation and breaking of hydrogen bonds over time, that are crucial for stable binding. No MD simulation studies specifically featuring this compound have been found in the reviewed literature.

Acid-Base Equilibria and pKa Prediction in Aqueous and Non-Aqueous Media

The pKa value is a measure of the acidity of a compound. This compound has several ionizable protons, notably on the hydroxyl and amine groups, and can also be protonated at its nitrogen atoms. Predicting the pKa values for these sites is crucial for understanding the molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation or protonation reaction in a solvent. This is often done using thermodynamic cycles in combination with quantum chemical calculations and a continuum solvent model. While these methods are well-established, specific pKa predictions for this compound are not currently published.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a docking study involving this compound, the molecule would be placed into the binding site of a target protein. A scoring function would then be used to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity. researchgate.netmdpi.com The results would provide a hypothetical binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site. This information can guide the design of more potent and selective analogs. Although docking studies have been performed on structurally related compounds, no specific studies detailing the docking of this compound into a protein target have been reported. researchgate.netnih.govchemrxiv.org

Chemical Reactivity and Derivatization Pathways

Nucleophilic and Electrophilic Reactions of the Amidoxime (B1450833) Moiety

The amidoxime group, characterized by the -C(NH2)=NOH structure, possesses both nucleophilic and electrophilic centers, leading to a diverse range of reactions. The lone pairs of electrons on the nitrogen and oxygen atoms of the hydroxylamino group confer nucleophilic character to the molecule. Conversely, the carbon atom of the C=N double bond can act as an electrophilic site.

The nucleophilicity of the amidoxime is a key aspect of its reactivity. The oxygen atom of the hydroxyl group is a potent nucleophile, readily participating in reactions with various electrophiles. This O-nucleophilicity is crucial in acylation reactions, which serve as a foundational step in the synthesis of important heterocyclic compounds.

While the primary amine group (-NH2) is also nucleophilic, its reactivity can be influenced by the electronic effects of the rest of the molecule. In certain contexts, particularly in the presence of a metal catalyst, the amidoxime can exhibit bifunctional reactivity, with both the hydroxylamino and amino groups participating in nucleophilic addition reactions. Deprotonation of the -NH2 group can further enhance its nucleophilicity.

Electrophilic reactions at the amidoxime moiety are less common but can occur under specific conditions. Protonation of the nitrogen or oxygen atoms can activate the molecule for subsequent reactions. The carbon of the C=N bond can be susceptible to attack by strong nucleophiles, leading to addition reactions.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Oxadiazoles)

A significant and widely utilized aspect of the reactivity of 3-chloro-N-hydroxybenzene-1-carboximidamide is its propensity to undergo cyclization reactions to form various heterocyclic systems. Among these, the synthesis of 1,2,4-oxadiazoles is a particularly prominent and valuable transformation. Substituted N'-hydroxybenzamidines are key intermediates in the synthesis of these pharmaceutically important derivatives. nih.gov

The formation of the 1,2,4-oxadiazole (B8745197) ring from an N-hydroxybenzene-1-carboximidamide derivative typically involves a two-step process:

Acylation: The first step is the acylation of the hydroxyl group of the amidoxime. This is achieved by reacting the this compound with an acylating agent, such as an acid chloride or an anhydride. This reaction forms an O-acyl amidoxime intermediate.

Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is often promoted by heat or the presence of a dehydrating agent.

The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of 1,2,4-oxadiazoles from N-hydroxybenzene-1-carboximidamides.

This synthetic route is highly versatile, as the substituent on the resulting 1,2,4-oxadiazole ring can be readily varied by choosing the appropriate acylating agent. This modularity allows for the creation of a diverse library of oxadiazole derivatives for various applications.

Metal Ion Coordination Chemistry of N-Hydroxybenzene-1-carboximidamides

The amidoxime functionality in N-hydroxybenzene-1-carboximidamides provides excellent chelating sites for a wide variety of metal ions. The presence of both nitrogen and oxygen donor atoms allows these molecules to act as bidentate or even tridentate ligands, forming stable coordination complexes.

The stoichiometry of the resulting metal complexes can vary depending on the metal ion, the reaction conditions, and the specific N-hydroxybenzene-1-carboximidamide ligand. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). In a 1:1 complex, one molecule of the ligand coordinates to a single metal ion. In a 1:2 complex, two ligand molecules coordinate to the central metal ion. The coordination sphere of the metal can be completed by other ligands, such as water, halides, or other solvent molecules.

The table below summarizes some common chelation modes and stoichiometries for metal complexes of N-hydroxybenzene-1-carboximidamides and related ligands.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry |

| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:2 | Octahedral |

The formation of metal complexes with N-hydroxybenzene-1-carboximidamides can be confirmed and their structures elucidated using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the amidoxime ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N and N-O bonds are observed. The stretching vibration of the C=N bond typically shifts to a lower wavenumber, indicating a weakening of the double bond character upon coordination of the nitrogen atom. The N-O stretching vibration may also be affected. The disappearance of the broad O-H stretching band of the free ligand is indicative of deprotonation upon chelation. New bands at lower frequencies can often be assigned to the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, NMR spectroscopy provides valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion. Protons near the coordination sites will experience the most significant shifts. In some cases, the disappearance of the signal for the hydroxyl proton can confirm deprotonation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide insights into the coordination environment of the metal ion. The UV-Vis spectra of the complexes will differ from that of the free ligand. New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. semanticscholar.org The position and intensity of these bands are dependent on the metal ion and the geometry of the complex.

| Spectroscopic Technique | Key Observables in Metal Complexation |

| Infrared (IR) | Shift in C=N and N-O stretching frequencies; disappearance of O-H stretch; appearance of M-N and M-O bands. |

| NMR (for diamagnetic complexes) | Changes in chemical shifts of ligand protons and carbons, especially those near the coordination site. |

| UV-Visible | Appearance of new absorption bands (d-d transitions, LMCT); shifts in ligand-based absorption bands. |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, coordination geometry, and stoichiometry. |

Redox Chemistry of the N-Hydroxyamine Functionality

The N-hydroxyamine functionality (-NH-OH) within the amidoxime group of this compound is susceptible to redox reactions, particularly oxidation. The nitrogen and oxygen atoms can exist in different oxidation states, leading to a variety of possible transformation products.

The oxidation of the N-hydroxyamine functionality can proceed through several pathways, depending on the oxidizing agent and the reaction conditions. The initial step often involves the abstraction of a hydrogen atom from the hydroxyl group or the nitrogen atom, leading to a radical intermediate.

Common oxidation products of N-hydroxyamines include nitroxides, nitroso compounds, and oximes. In the context of the amidoxime moiety, further oxidation can lead to the cleavage of the C=N bond.

Enzymatic oxidation, for instance by cytochrome P450 enzymes, is a known pathway for the metabolism of amidoximes. This process can lead to the formation of the corresponding amide or nitrile, with the concomitant release of nitric oxide (NO) or related nitrogen oxides like nitrites and nitrates.

Chemical oxidation can also be employed to transform the N-hydroxyamine group. The choice of oxidant will determine the product distribution. For example, mild oxidizing agents may lead to the formation of a stable nitroxide radical, while stronger oxidants can result in more extensive transformations.

The oxidation of N,N-disubstituted hydroxylamines is a well-established method for the synthesis of nitrones. While the amidoxime in this compound is an N-monosubstituted hydroxylamine (B1172632) derivative, related oxidative pathways can be envisioned.

A summary of potential oxidation products of the N-hydroxyamine functionality is presented below:

| Oxidizing Condition | Potential Product(s) |

| Enzymatic (e.g., CYP450) | Amide, Nitrile, Nitric Oxide (NO), Nitrite, Nitrate |

| Mild Chemical Oxidation | Nitroxide Radical |

| Stronger Chemical Oxidation | Nitroso compounds, Oximes, products of C=N bond cleavage |

Reduction Mechanisms and Amidoxime-Amidine Interconversion

The chemical reactivity of this compound is significantly influenced by the amidoxime functional group (-C(NOH)NH2), which can undergo reduction to form the corresponding amidine, 3-chlorobenzene-1-carboximidamide. This transformation is a pivotal reaction, representing a key pathway in both synthetic organic chemistry and metabolic processes. The interconversion between the N-hydroxylated amidoxime and the resulting amidine is a well-documented process governed by various reduction mechanisms. nih.gov

The reduction of the N-hydroxy group of the amidoxime is the core of this conversion. This can be achieved through several chemical and biological pathways, including catalytic hydrogenation, chemical reagent-based reductions, and enzymatic processes in vivo. nih.govnih.gov

Chemical Reduction Pathways

In a laboratory setting, the conversion of aryl amidoximes to their corresponding amidines is commonly accomplished through reductive deoxygenation. nih.gov A variety of methods have been developed to facilitate this transformation, ranging from classical catalytic hydrogenation to more modern photochemical approaches.

Common chemical reduction strategies include:

Catalytic Hydrogenation: This is a widely used method for the reduction of amidoximes. nih.gov It typically involves the use of a metal catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas and an acidic solvent like acetic acid. researchgate.net

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas, this method employs a hydrogen donor molecule. For instance, amidoximes can be directly converted to amidines using ammonium (B1175870) formate (B1220265) with a Pd/C catalyst in acetic acid. researchgate.net

Metal-Based Reductions: Reagents such as zinc (Zn) powder in acetic acid or stannous chloride (SnCl₂·H₂O) have been effectively used to reduce solid-supported amidoximes to amidines in high yields. nih.govresearchgate.net

Photochemical Reduction: Modern techniques have been developed that utilize UV-vis light to promote the reduction of amidoxime derivatives to amidines. nih.gov This approach is advantageous as it often proceeds without a catalyst in a short time frame and avoids the harsh conditions, such as strong acids or high temperatures, required by some conventional methods. nih.govresearchgate.net

The following table summarizes various established methods for the reduction of aryl amidoximes.

| Reduction Method | Reagents / Catalyst | Typical Conditions | Key Characteristics |

| Catalytic Hydrogenation | H₂, Palladium on charcoal (Pd/C) | Acetic acid solvent | A conventional and efficient laboratory method for deoxygenation. nih.govresearchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Acetic acid solvent | Avoids the use of pressurized hydrogen gas; offers a direct conversion pathway. researchgate.net |

| Chemical Reduction | Zinc (Zn) powder | Acetic acid solvent | A classical method using a reducing metal in an acidic medium. nih.gov |

| Chemical Reduction | Stannous chloride (SnCl₂·H₂O) | Not specified | Effective for solid-supported amidoximes, leading to high yields. nih.gov |

| Photochemical Reduction | UV-vis light | Catalyst-free | A modern, efficient method that avoids harsh reagents and high temperatures. researchgate.net |

Amidoxime-Amidine Interconversion and Biological Reduction

The interconversion between amidoximes and amidines is particularly significant in a biological context. nih.gov Amidoximes like this compound are often considered pro-drugs of the corresponding biologically active amidines. nih.gov Amidines are strongly basic compounds that are typically protonated under physiological pH. nih.gov This charge makes them hydrophilic and often results in poor absorption from the gastrointestinal tract. nih.gov

In contrast, the N-hydroxylated amidoxime form is less basic due to the introduction of the oxygen atom. nih.gov This increased lipophilicity allows for better absorption. Once absorbed, the amidoxime can be metabolically reduced back to the active amidine form. nih.gov Kinetic studies suggest that in vivo, the reduction of amidoximes to amidines is often the predominant pathway compared to the reverse N-hydroxylation of amidines. nih.gov

This metabolic reduction is not a spontaneous process but is catalyzed by specific enzyme systems. Research has identified an enzyme system involving cytochrome P450 (P450), cytochrome b5, and its reductase, located in the liver of both pigs and humans, that is responsible for the reduction of N-hydroxylated compounds, including amidoximes. nih.gov These reductive activities are not confined to the liver; they have also been demonstrated in microsomal fractions of other organs and are performed with high capacity by mitochondria. nih.gov This widespread enzymatic capability ensures the extensive in vivo reduction of amidoxime pro-drugs into their active amidine counterparts, which is a foundational concept in the development of certain pharmaceuticals. nih.gov

Mechanistic Studies in Chemical Biology

Exploration of Molecular Mechanisms Underlying Biological Activity

The biological activity of compounds like 3-chloro-N-hydroxybenzene-1-carboximidamide is intrinsically linked to their chemical structure and the functional groups they possess. The N-hydroxybenzimidamide moiety is a key pharmacophore that dictates the compound's interactions with biological targets. The presence of the chlorine atom on the benzene (B151609) ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for specific enzymes or receptors.

Research into the biological activities of related structures, such as N-substituted benzimidazole (B57391) carboxamides, has highlighted the importance of substituent effects on antiproliferative and antimicrobial activities. For instance, the number and position of methoxy (B1213986) and/or hydroxy groups on the phenyl ring, as well as substituents on the benzimidazole core, have been shown to impact biological activity. nih.gov While not directly studying this compound, these findings underscore the principle that subtle changes in chemical structure can lead to significant differences in biological outcomes.

Molecular docking studies are a crucial computational tool for predicting and analyzing the interaction between a small molecule and a protein at the atomic level. mdpi.comnih.govnih.gov This technique allows researchers to visualize the binding mode of a ligand within the active site of a target protein, identify key interactions such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. mdpi.comnih.gov For this compound, molecular docking could be employed to predict its binding orientation and affinity towards various enzymes, providing insights into the molecular basis of its potential biological activities.

Enzyme Inhibition Mechanisms by N-Hydroxybenzimidamides (e.g., Metalloenzymes, Histone Deacetylases)

N-hydroxybenzimidamide derivatives are recognized as potent inhibitors of various enzymes, particularly metalloenzymes like histone deacetylases (HDACs). nih.govmdpi.com HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. mdpi.com Their dysregulation is implicated in various diseases, including cancer, making them important therapeutic targets. nih.govmdpi.com

The inhibitory activity of N-hydroxybenzimidamides against metalloenzymes often stems from the ability of the hydroxamic acid-like moiety to chelate the metal ion, typically zinc, in the enzyme's active site. mdpi.comnih.gov This interaction is a key feature of many HDAC inhibitors. nih.govmdpi.com

The binding of N-hydroxybenzimidamide inhibitors to enzymes like HDACs involves specific interactions with amino acid residues in the active site. nih.gov Molecular modeling and X-ray crystallography are powerful techniques used to elucidate these binding modes. drughunter.com For HDAC inhibitors, the general pharmacophore model consists of a zinc-binding group (ZBG), a linker, and a surface recognition moiety (SRM). The N-hydroxybenzimidamide group acts as the ZBG, coordinating with the zinc ion in the catalytic pocket. nih.gov

Computational methods like molecular docking can predict the binding poses of N-hydroxybenzimidamide derivatives within the active sites of target enzymes. mdpi.comnih.gov These studies can reveal crucial information about the orientation of the inhibitor, the key amino acid residues involved in binding, and the types of interactions formed. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netscirp.org By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify the key structural features required for optimal potency and selectivity. nih.govresearchgate.net

For N-hydroxybenzimidamide derivatives, SAR studies have explored the impact of various substituents on the phenyl ring. nih.gov The nature, position, and size of these substituents can affect the compound's electronic properties, lipophilicity, and steric interactions with the enzyme's binding site, thereby influencing its inhibitory activity. scirp.orgfrontiersin.org For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the N-hydroxy group, which can in turn affect its zinc-binding ability. scirp.org

The following table summarizes hypothetical SAR data for a series of N-hydroxybenzimidamide derivatives against a target enzyme, illustrating how different substituents might impact inhibitory activity.

| Compound | R-group on Phenyl Ring | IC50 (nM) | Notes |

| 1 | H | 150 | Unsubstituted parent compound. |

| 2 | 3-Cl | 75 | The chloro group at the meta position enhances activity, possibly through favorable electronic or steric interactions. |

| 3 | 4-Cl | 100 | The chloro group at the para position is less effective than at the meta position. |

| 4 | 3-CH3 | 200 | The methyl group at the meta position decreases activity compared to the parent compound. |

| 5 | 4-OCH3 | 120 | The methoxy group at the para position slightly improves activity. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Prodrug Activation Mechanisms Involving Amidoxime (B1450833) Reduction

Amidoximes, which are N-hydroxy-carboximidamides, can act as prodrugs for the corresponding amidines. nuph.edu.uanih.gov Prodrugs are inactive or less active compounds that are converted into their active form in the body through metabolic processes. rsc.org This strategy is often employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. nuph.edu.ua

The activation of amidoxime prodrugs involves the in vivo reduction of the N-hydroxy group to yield the pharmacologically active amidine. nuph.edu.uanih.govnih.gov This bioactivation is carried out by specific enzyme systems in the body. The mitochondrial amidoxime reducing component (mARC) is a key enzyme involved in this process. nih.gov

Applications in Advanced Organic Chemistry Research

Synthetic Intermediates for Complex Molecule Construction

3-Chloro-N-hydroxybenzene-1-carboximidamide serves as a pivotal intermediate in the synthesis of more complex molecular architectures, most notably in the construction of heterocyclic systems. Its primary and most well-documented application is as a precursor for 3,5-disubstituted 1,2,4-oxadiazoles. This class of heterocycles is of significant interest in medicinal chemistry and drug discovery due to its metabolic stability and its function as a bioisostere for amide and ester groups. nih.govnih.gov

The synthesis of the 1,2,4-oxadiazole (B8745197) ring from this compound is typically achieved through condensation with a variety of carboxylic acid derivatives, such as acyl chlorides, or directly with carboxylic acids under activating conditions. In this reaction, the amidoxime (B1450833) functional group provides the necessary N-C-N fragment, which cyclizes with the acylating agent. The 3-chlorophenyl group is ultimately positioned at the 3-position of the resulting oxadiazole ring, while the substituent from the acylating agent is found at the 5-position. A variety of synthetic protocols have been developed to facilitate this transformation, including methods that can be performed at room temperature, which is advantageous for incorporating thermally sensitive functional groups. nih.govmdpi.com The general synthetic pathway is outlined below:

General Reaction Scheme: Reactant 1: this compound Reactant 2: An acylating agent (e.g., R-COCl) or a carboxylic acid (R-COOH) Product: 3-(3-chlorophenyl)-5-(R)-1,2,4-oxadiazole

This strategic use of this compound allows for the modular construction of diverse libraries of 1,2,4-oxadiazole derivatives for screening in drug discovery programs. nih.govrjptonline.org

Ligands in Coordination Chemistry and Catalysis

The amidoxime functional group, characterized by the RC(=NOH)NH2 moiety, is an excellent chelating ligand for a wide range of metal ions. researchgate.net This is due to the presence of both a hard oxygen donor (from the oxime group) and borderline nitrogen donors (from the oxime and amino groups), allowing it to bind to metal centers in various modes. mdpi.com While specific studies focusing solely on this compound as a ligand are not extensively detailed in the literature, the well-established coordination chemistry of the amidoxime class provides a strong basis for its potential applications. nih.govresearchgate.net

Amidoxime-based ligands are known to form stable complexes with numerous transition metals as well as f-block elements, such as uranium. researchgate.netrsc.org The deprotonated oximato group is particularly effective at bridging metal centers, leading to the formation of polynuclear clusters. mdpi.com In the context of this compound, the chloro-substituent on the benzene (B151609) ring acts as an electron-withdrawing group. This modification influences the electronic properties of the ligand, which can, in turn, modulate the stability, redox potential, and subsequent reactivity of its metal complexes.

The potential coordination modes of the amidoxime group are summarized in the following table:

| Coordination Mode | Description | Potential Role in Catalysis |

| Monodentate | Binds through the oxime nitrogen or oxygen. | Stabilizing metal centers in a specific oxidation state. |

| Bidentate (Chelating) | Binds through both the oxime nitrogen and oxygen atoms to the same metal center, forming a stable five-membered ring. nih.gov | Creating a well-defined coordination sphere for stereoselective catalysis. |

| Bridging | The deprotonated oximato group bridges two or more metal centers. mdpi.com | Facilitating electronic communication between metal ions in bimetallic catalysts. |

These coordination properties make amidoxime-metal complexes candidates for applications in catalysis, although this remains an area for further exploration for this specific compound.

Chemical Probes for Biological System Interrogation

While this compound is not typically used directly as a chemical probe, its role as a key building block for bioactive 1,2,4-oxadiazoles makes it fundamentally important in the development of such tools. nih.govmdpi.com Chemical probes are small molecules used to study and manipulate biological systems. The 1,2,4-oxadiazole scaffold, readily synthesized from the title compound, is present in numerous molecules designed to interact with specific biological targets. nih.gov

For instance, research has shown that libraries of 1,2,4-oxadiazoles, created using amidoxime precursors, yield compounds with significant antiproliferative activity against various cancer cell lines and pathogenic protozoa like Trypanosoma and Leishmania. nih.gov In this context, this compound is a foundational element for generating molecular diversity. By reacting it with a wide array of carboxylic acids, researchers can systematically modify the substituent at the 5-position of the oxadiazole ring, enabling a thorough investigation of structure-activity relationships (SAR) to identify potent and selective probes for specific enzymes or receptors. nih.govmdpi.com

The process can be summarized as follows:

Synthesis: this compound is used to synthesize a library of 3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives.

Screening: The library is screened against biological targets (e.g., enzymes, receptors, or whole cells).

Interrogation: Active compounds (the "probes") are used to study the function of their biological targets, validate them for drug discovery, or elucidate disease pathways.

Development of Novel Spectroscopic and Analytical Methodologies for Amidoximes

The definitive characterization of amidoximes is crucial for their use in synthesis and other applications. Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about molecular structure, conformation, and intermolecular interactions. A detailed crystallographic study of (E)-3-chloro-N′-hydroxybenzene-1-carboximidamide has been reported, providing valuable structural data for this class of compounds. nih.gov

The analysis revealed that the compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. nih.gov A key structural feature is the E configuration across the C=N double bond, where the hydroxyl group and the 3-chlorophenyl ring are on opposite sides. nih.gov In the solid state, the molecules are linked by a network of intermolecular hydrogen bonds, specifically O—H···N and N—H···O interactions, which form dimeric pairs that further connect into chains. nih.gov

The crystallographic data provides a benchmark for the spectroscopic and computational analysis of this and related amidoximes.

| Crystallographic Parameter | Value |

| Chemical Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0018 (17) |

| b (Å) | 10.984 (4) |

| c (Å) | 14.407 (6) |

| α (°) | 74.000 (12) |

| β (°) | 89.952 (12) |

| γ (°) | 89.877 (11) |

| Volume (ų) | 760.9 (5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.489 |

Table based on crystallographic data from Sreenivasa et al. nih.gov

This detailed structural information is vital for understanding the reactivity of the molecule and for developing other analytical methods, such as correlating solid-state structure with NMR and IR spectroscopic data.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Amidoxime (B1450833) Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transitioning from theoretical concepts to indispensable tools in medicinal chemistry, revolutionizing the discovery and development of new therapeutic agents. nih.govmdpi.com For amidoxime-based compounds, AI offers a powerful engine to accelerate research by navigating vast chemical spaces and predicting molecular behaviors with increasing accuracy. mdpi.com

The application of AI in this field spans the entire early drug discovery pipeline. Machine learning algorithms can be trained on large datasets of known compounds to identify novel drug targets and predict the potential biological activity of new amidoxime derivatives. nih.gov Deep learning models, for example, have been used to screen millions of molecules to identify new antibiotic compounds, a process that is orders of magnitude faster than traditional screening methods. youtube.com This data-driven approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, optimizing resource allocation and reducing research timelines. mdpi.com

Furthermore, AI is instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel N-hydroxybenzene-1-carboximidamide structures. Generative adversarial networks (GANs) can even design new molecules from the ground up, generating structures optimized for a specific biological target while adhering to desired pharmacological and safety profiles. nih.gov

| AI/ML Application | Description | Potential Impact on Amidoxime Research |

|---|---|---|

| Target Identification | Using genomic and proteomic data to identify novel biological targets for diseases. nih.gov | Uncovering new therapeutic areas where amidoxime derivatives could be effective. |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. nih.gov | Rapidly identifying promising amidoxime-based hits for further development. researchgate.net |

| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to predict the biological activity of unsynthesized compounds. | Guiding the design of more potent and selective amidoxime derivatives. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of new chemical entities. mdpi.com | Reducing late-stage failures by identifying compounds with poor drug-like properties early on. |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models like GANs. nih.gov | Creating entirely new amidoxime scaffolds optimized for specific therapeutic targets. |

Novel Synthetic Methodologies for Diversification and Functionalization

The biological potential of the N-hydroxybenzene-1-carboximidamide scaffold is unlocked through chemical synthesis, which allows for the creation of diverse libraries of compounds for screening. While traditional methods, such as the reaction of a nitrile (e.g., 3-chlorobenzonitrile) with hydroxylamine (B1172632) hydrochloride, are well-established for creating compounds like 3-chloro-N-hydroxybenzene-1-carboximidamide, modern synthetic chemistry is focused on developing more efficient, versatile, and sustainable methodologies. mdpi.comnih.gov

Recent advancements are centered on improving reaction conditions and expanding the scope of accessible molecular architectures. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for amidoxime preparation from hours to minutes, while often improving yields. nih.gov The development of novel catalysts, including ionic liquid-supported systems, offers pathways for greener and more efficient reactions that may be recoverable and reusable. google.com

Functionalization of the core amidoxime structure is key to tuning its biological activity. New methods are being explored that allow for precise modification of the benzene (B151609) ring and the amidoxime group itself. These techniques enable the introduction of a wide array of chemical groups to probe structure-activity relationships and optimize properties such as potency, selectivity, and metabolic stability. nih.gov

| Synthetic Method | Reagents/Conditions | Advantages |

|---|---|---|

| Classical Method | Nitrile, Hydroxylamine Hydrochloride, Base (e.g., Triethylamine), Ethanol (B145695). nih.gov | Well-established, reliable for many substrates. |

| Microwave-Assisted | Imidoylbenzotriazoles, Hydroxylamine. nih.gov | Rapid reaction times (5-15 minutes), good yields (65-81%). nih.gov |

| Catalytic Hydrogenation | Amidoxime, Catalyst (e.g., Pd/C or Raney Ni). google.comnih.gov | Useful for converting amidoximes to amidines, expanding chemical diversity. nih.gov |

| Ionic Liquid Support | Nitrile, Hydroxylamine, Ionic Liquid-supported Rh(0) catalyst. google.com | Green chemistry approach, high catalyst activity, potential for catalyst recovery. google.com |

Advanced Mechanistic Insights into Biological Targets

A deeper understanding of how N-hydroxybenzene-1-carboximidamides interact with their biological targets at a molecular level is crucial for rational drug design. This class of compounds has shown promise against a variety of targets, including protozoan parasites responsible for diseases like leishmaniasis and malaria. researchgate.netmdpi.com

Advanced analytical and computational techniques are providing unprecedented insight into these mechanisms. X-ray crystallography, for example, can reveal the precise binding mode of an amidoxime inhibitor within the active site of its target enzyme. nih.gov Such structural information is invaluable for designing next-generation compounds with improved affinity and selectivity.

Computational docking studies can predict the binding affinities of virtual compounds, helping to explain experimental results and guide further synthesis. researchgate.net For instance, docking has shown that the amidoxime functional group can form significant hydrogen bonds with key residues in the binding sites of enzymes like Plasmodium falciparum adenylosuccinate lyase (PfADSL), a target for antimalarial drugs. researchgate.net Furthermore, research has demonstrated that amidoximes can act as nitric oxide (NO) donors, a mechanism potentially mediated by enzymes like cytochrome P450 (CYP450), which could contribute to their therapeutic effects. nih.gov

Exploration of N-Hydroxybenzene-1-carboximidamides in Emerging Interdisciplinary Fields

While the primary research focus for N-hydroxybenzene-1-carboximidamides has been in medicinal chemistry, the unique chemical properties of the amidoxime group lend themselves to applications in a range of emerging interdisciplinary fields. The ability of the amidoxime moiety to chelate metal ions has long been exploited for extracting uranium from seawater, and this principle is being extended to new areas.

In materials science, amidoxime-functionalized polymers are being investigated for the development of advanced sorbents for heavy metal removal and environmental remediation. Their metal-binding properties also make them candidates for use in chemical sensors, where they can be incorporated into devices designed to detect specific metal ions with high sensitivity.

The intersection of organic synthesis and materials science is leading to the creation of novel functional materials where amidoxime derivatives are not just active ingredients but integral components of the material's structure and function. As researchers continue to explore the fundamental chemistry of these compounds, new and unexpected applications are likely to emerge, highlighting the versatility of the N-hydroxybenzene-1-carboximidamide scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-hydroxybenzene-1-carboximidamide, and how can reaction conditions be adjusted to enhance yield?

- Methodological Answer : The compound can be synthesized via amide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) or acid chlorides. Reaction parameters like solvent polarity (e.g., DMF or THF), temperature (room temperature vs. reflux), and stoichiometric ratios of 3-chloroaniline derivatives to hydroxylamine precursors should be systematically optimized. Comparative studies on analogous chloro-substituted carboximidamides suggest that inert atmospheres (N₂/Ar) reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) is essential for confirming the imidamide backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., N–O and C=N stretches). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. For chlorinated analogs, X-ray Photoelectron Spectroscopy (XPS) can confirm chlorine content .

Q. How can researchers mitigate instability issues during storage of this compound?

- Methodological Answer : Stability tests under varying temperatures (-20°C, 4°C, room temperature) and humidity levels should be conducted. Lyophilization or storage in desiccators with inert gas purging is recommended. Degradation products can be tracked via HPLC and compared to reference standards .

Advanced Research Questions

Q. How does the hydrogen-bonding network in the crystal structure of this compound influence its supramolecular assembly?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular hydrogen bonds (e.g., N–H···O and O–H···Cl) that stabilize the lattice. Computational modeling (DFT or MD simulations) can predict how these interactions affect solubility and reactivity. Comparative analysis with non-chlorinated analogs highlights the role of the chloro substituent in modulating packing efficiency .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Reproduce solubility measurements using standardized protocols (e.g., shake-flask method) under controlled pH and temperature. Pair experimental data with Hansen Solubility Parameters (HSP) and COSMO-RS simulations to identify solvent-solute interactions. Cross-validate results via UV-Vis spectroscopy and NMR titration .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound against bacterial targets?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing Cl with F or CH₃) and evaluate their antibacterial potency via minimum inhibitory concentration (MIC) assays. Molecular docking studies against bacterial enzymes (e.g., DNA gyrase) can identify key binding motifs. Cross-reference with crystallographic data to correlate steric/electronic effects with activity .

Q. What role does the chloro substituent play in the electrochemical behavior of this compound?

- Methodological Answer : Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can assess redox potentials influenced by the electron-withdrawing Cl group. Compare with non-chlorinated analogs to isolate substituent effects. Spectroelectrochemical methods (UV-Vis-NIR) track intermediate species during oxidation/reduction .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported reaction kinetics for this compound synthesis?

- Methodological Answer : Perform kinetic studies under identical conditions (solvent, catalyst, temperature) using in-situ monitoring (e.g., FT-IR or Raman spectroscopy). Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) across studies. Statistical tools (e.g., ANOVA) identify outliers or systematic errors .

Q. What computational methods validate the tautomeric equilibrium of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.